physicochemical properties of 1-(3-Aminophenyl)piperidin-4-ol
physicochemical properties of 1-(3-Aminophenyl)piperidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperidin-4-ol
Introduction
1-(3-Aminophenyl)piperidin-4-ol is a bifunctional organic molecule that incorporates two key pharmacophores: a substituted aniline ring and a piperidinol core. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle. The presence of an aniline moiety and a secondary alcohol further expands its utility as a building block for creating complex molecules with potential applications in drug discovery and materials science.[1]
This technical guide provides a comprehensive overview of the core . As this compound is classified as an early discovery chemical, extensive experimental data is not publicly available. Therefore, this document serves as both a repository of known information and a practical guide for researchers, outlining authoritative protocols for the experimental determination of its key characteristics. We will delve into the causality behind experimental design, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.
Chemical Identity and Structural Features
The unique properties of 1-(3-Aminophenyl)piperidin-4-ol are a direct consequence of its molecular structure, which features three distinct functional groups: a primary aromatic amine, a tertiary aliphatic amine within the piperidine ring, and a secondary alcohol. These groups govern the molecule's polarity, basicity, hydrogen bonding capability, and reactivity.
| Identifier | Data | Source |
| Chemical Name | 1-(3-Aminophenyl)piperidin-4-ol | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 192.26 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich |
| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich |
Core Physicochemical Properties and Experimental Determination
Understanding the fundamental physicochemical properties is critical for any application, from designing synthetic routes to formulating the compound for biological assays.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) are crucial predictors of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME). LogP measures the lipophilicity of the neutral species, while LogD provides a more biologically relevant measure by accounting for all ionic species at a given pH.
Predicted and Experimental Values:
| Parameter | Value | Method |
| XLogP3 (Predicted) | ~1.0 - 2.0 | Computational (Estimated based on similar fragments) |
| LogP (Experimental) | Not Determined | Shake-Flask Method (Protocol Below) |
| LogD at pH 7.4 | Not Determined | Shake-Flask Method (Protocol Below) |
Causality of Lipophilicity: The molecule's lipophilicity is a balance between the non-polar phenyl and piperidine rings and the polar amine and hydroxyl groups. At physiological pH (7.4), the more basic piperidine nitrogen will be significantly protonated, drastically increasing hydrophilicity and lowering the LogD value relative to the LogP of the neutral form.
Protocol: Experimental Determination of LogP/LogD via Shake-Flask Method (OECD 107/117)
This protocol is the gold-standard method for its reliability and conceptual simplicity.
-
Preparation of Phases:
-
Prepare a sufficient quantity of n-octanol and buffer (e.g., phosphate-buffered saline for pH 7.4).
-
Pre-saturate the n-octanol with the buffer and vice-versa by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment that would invalidate the results.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(3-Aminophenyl)piperidin-4-ol in the aqueous phase (buffer) at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated buffer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium (typically 1-2 hours). Equilibrium is confirmed by analyzing the aqueous phase concentration at different time points until it becomes constant.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 2000 x g) for 10-15 minutes to ensure a clean separation of the two phases.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and organic phases.
-
Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated in each phase to ensure accurate quantification.
-
-
Calculation:
-
LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Acidity and Basicity (pKa)
The pKa values define the ionization state of the molecule at different pH values, profoundly impacting its solubility, binding to biological targets, and membrane permeability. 1-(3-Aminophenyl)piperidin-4-ol has two basic centers: the aniline nitrogen (pKa₁) and the piperidine nitrogen (pKa₂).
Predicted pKa Values:
| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |
| Aniline Amine (pKa₁) | ~4.5 | The lone pair is delocalized into the aromatic ring, reducing basicity. |
| Piperidine Amine (pKa₂) | ~9.0 | Aliphatic amines are significantly more basic than aromatic amines. (Reference: Piperidine pKa is 11.22). The substitution may slightly alter this value. |
pH-Dependent Speciation Diagram:
The following diagram illustrates the predominant ionic species of the molecule across a physiological pH range.
Caption: Predicted protonation states of 1-(3-Aminophenyl)piperidin-4-ol.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures pH changes upon addition of an acid or base, allowing for the precise determination of pKa values.
-
System Setup:
-
Use a temperature-controlled titration vessel and a calibrated, high-precision pH meter.
-
Maintain an inert atmosphere (e.g., with nitrogen or argon gas) over the solution to prevent CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a basic compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in deionized, degassed water to a known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is low, but this will affect the absolute pKa value (requiring a Yasuda-Shedlovsky extrapolation).
-
-
Titration:
-
Begin by adding a strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both basic centers (pH < 2.5).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
-
Record the pH value after each aliquot addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, calculate the first derivative (dpH/dV) of the curve. The peaks of the derivative plot indicate the equivalence points, and the pKa values can be determined from the original curve at half of these volumes.
-
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and serve as a quantification tool.
Methodology: A reversed-phase HPLC method is most appropriate.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for the moderately polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid serves to protonate the basic nitrogens, ensuring sharp peak shapes by preventing interaction with residual silanols on the silica support.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B to elute the compound.
-
Detection: UV detector set to a wavelength where the aniline chromophore absorbs (e.g., 254 nm). A mass spectrometer can be coupled for mass confirmation during the purity check.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide unambiguous confirmation of the molecular structure.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (Ar-H): ~6.5-7.2 ppm. A complex splitting pattern corresponding to the four protons on the substituted benzene ring.
-
Alcohol Proton (-OH): A broad singlet, chemical shift is concentration-dependent.
-
Aniline Protons (-NH₂): A broad singlet, ~5.0 ppm.
-
Piperidine Protons (-CH-OH, -CH₂-): ~1.5-4.0 ppm. The proton on the carbon bearing the alcohol (methine) will be downfield. The axial and equatorial protons of the piperidine ring will show distinct signals and coupling patterns.
-
Solvent: DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons (-OH, -NH₂).
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is crucial for high-resolution spectra.
-
Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and provide structural information through fragmentation.
Methodology (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is the logical choice, as the two basic nitrogen atoms are readily protonated.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 193.27.
-
Fragmentation (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic losses. For example, the loss of water (H₂O) from the alcohol is a common fragmentation pathway. Cleavage of the piperidine ring or the C-N bond connecting the two rings would also produce predictable fragments that can be used to confirm the connectivity of the molecule.
Stability and Handling
Chemical Stability: The primary point of instability is the aniline functional group, which is susceptible to air oxidation, often leading to discoloration (e.g., turning from white/off-white to brown/purple). This oxidation is often accelerated by light and trace metals.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[2] Keep in a cool, dark, and dry place.[2]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] The compound is classified as an eye irritant and may be harmful if swallowed.

